molecular formula C7H10N2O B1455592 (3-amino-6-methylpyridin-2-yl)methanol CAS No. 32398-86-0

(3-amino-6-methylpyridin-2-yl)methanol

Cat. No.: B1455592
CAS No.: 32398-86-0
M. Wt: 138.17 g/mol
InChI Key: TZHDBWQISAHSIP-UHFFFAOYSA-N
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Description

(3-amino-6-methylpyridin-2-yl)methanol is a versatile chemical compound with the molecular formula C7H10N2O. It is known for its unique structure, which includes an amino group, a methyl group, and a hydroxymethyl group attached to a pyridine ring. This compound has a molecular weight of 138.17 g/mol and is used in various scientific research fields due to its diverse chemical properties .

Scientific Research Applications

(3-amino-6-methylpyridin-2-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-6-methyl-2-hydroxymethylpyridine is not specified in the search results. Its diverse applications in scientific research suggest that its mechanism of action may vary depending on the specific context.

Safety and Hazards

The safety information for 3-Amino-6-methyl-2-hydroxymethylpyridine includes several hazard statements: H302, H315, H319, H320, H335 . These correspond to various health hazards, including harm if swallowed (H302), skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-amino-6-methylpyridin-2-yl)methanol typically involves the reaction of 2,6-dimethylpyridine with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The compound is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: (3-amino-6-methylpyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    2-Amino-6-methylpyridine: Lacks the hydroxymethyl group, resulting in different chemical properties and reactivity.

    3-Amino-2-methylpyridine: The position of the methyl group affects its reactivity and applications.

    6-Methyl-2-hydroxymethylpyridine: Lacks the amino group, leading to different chemical behavior.

Uniqueness: (3-amino-6-methylpyridin-2-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the pyridine ring. This combination of functional groups provides the compound with distinct chemical properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

(3-amino-6-methylpyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-2-3-6(8)7(4-10)9-5/h2-3,10H,4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHDBWQISAHSIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401292214
Record name 3-Amino-6-methyl-2-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32398-86-0
Record name 3-Amino-6-methyl-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32398-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-6-methyl-2-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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